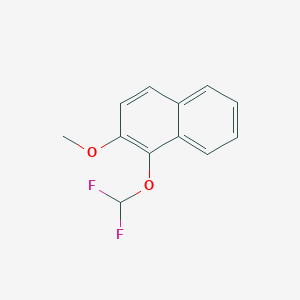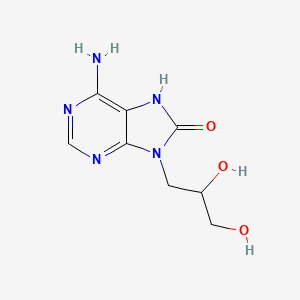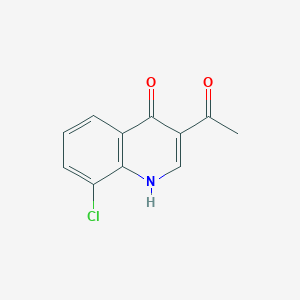
Methyl 4-(naphthalen-2-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(naphthalen-2-yl)butanoate is an organic compound with the molecular formula C15H16O2. It is a derivative of butanoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the butanoic acid is substituted with a naphthalene ring at the 2-position. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-(naphthalen-2-yl)butanoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-(naphthalen-2-yl)butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(naphthalen-2-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(naphthalen-2-yl)butanoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming 4-(naphthalen-2-yl)butanol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: 4-(naphthalen-2-yl)butanoic acid.
Reduction: 4-(naphthalen-2-yl)butanol.
Substitution: Various substituted derivatives of the naphthalene ring, depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Methyl 4-(naphthalen-2-yl)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development.
Industry: It is used in the manufacture of fragrances, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 4-(naphthalen-2-yl)butanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the derivative of the compound being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(naphthalen-1-yl)butanoate
- Ethyl 4-(naphthalen-2-yl)butanoate
- Methyl 3-(naphthalen-2-yl)propanoate
Uniqueness
Methyl 4-(naphthalen-2-yl)butanoate is unique due to its specific substitution pattern on the naphthalene ring, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable in specific synthetic and research applications.
Propiedades
Número CAS |
785-19-3 |
|---|---|
Fórmula molecular |
C15H16O2 |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
methyl 4-naphthalen-2-ylbutanoate |
InChI |
InChI=1S/C15H16O2/c1-17-15(16)8-4-5-12-9-10-13-6-2-3-7-14(13)11-12/h2-3,6-7,9-11H,4-5,8H2,1H3 |
Clave InChI |
HHBCKGMAZYXROM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCC1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















